molecular formula C20H17N5O2S B3899281 N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B3899281
M. Wt: 391.4 g/mol
InChI Key: PUWAZCMXTLFYSY-UHFFFAOYSA-N
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Description

WAY-232899 is an active compound utilized in the investigation of amyloid diseases and synucleinopathies . It is a molecule of interest in the study of neurodegenerative diseases due to its potential therapeutic effects.

Chemical Reactions Analysis

WAY-232899 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-232899 is primarily used in scientific research related to amyloid diseases and synucleinopathies . Its applications include:

    Chemistry: Used as a model compound to study reaction mechanisms and pathways.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism by which WAY-232899 exerts its effects involves its interaction with specific molecular targets and pathways. It is believed to modulate the aggregation of amyloid proteins and synuclein, thereby reducing the formation of toxic aggregates that are characteristic of neurodegenerative diseases .

Comparison with Similar Compounds

WAY-232899 can be compared with other compounds used in the study of amyloid diseases and synucleinopathies, such as:

WAY-232899 is unique in its specific molecular interactions and potential therapeutic effects, making it a valuable compound in neurodegenerative disease research.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-12(26)13-7-9-14(10-8-13)21-17(27)11-28-20-22-19-18(23-24-20)15-5-3-4-6-16(15)25(19)2/h3-10H,11H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWAZCMXTLFYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(4-ACETYLPHENYL)-2-[(5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE

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